rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane
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Overview
Description
rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane is an organic compound with a complex structure It is a cyclobutane derivative that contains a tert-butoxy group, a chloro group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane typically involves multiple steps, starting from readily available precursors. One common approach is to start with a cyclobutane derivative and introduce the tert-butoxy, chloro, and methoxy groups through a series of substitution reactions. The reaction conditions often involve the use of strong bases or acids, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to form a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone or aldehyde, while reduction of the chloro group can yield a cyclobutane derivative with a hydrogen atom in place of the chlorine.
Scientific Research Applications
rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-hydroxycyclobutane: Similar structure but with a hydroxy group instead of a methoxy group.
rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-ethoxycyclobutane: Similar structure but with an ethoxy group instead of a methoxy group.
rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methylcyclobutane: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane is unique due to the presence of the methoxy group, which can influence its reactivity and interactions in chemical and biological systems. The combination of the tert-butoxy, chloro, and methoxy groups also provides a distinct set of properties that can be exploited in various applications.
Properties
Molecular Formula |
C9H17ClO2 |
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Molecular Weight |
192.68 g/mol |
IUPAC Name |
(1R,2S,3R)-1-chloro-2-methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutane |
InChI |
InChI=1S/C9H17ClO2/c1-9(2,3)12-7-5-6(10)8(7)11-4/h6-8H,5H2,1-4H3/t6-,7-,8-/m1/s1 |
InChI Key |
CUDPMFXVPRITGN-BWZBUEFSSA-N |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@H]([C@H]1OC)Cl |
Canonical SMILES |
CC(C)(C)OC1CC(C1OC)Cl |
Origin of Product |
United States |
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